(E)-4-Aminophenyl 3-(4-aminophenyl)acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-aminophenyl) (E)-3-(4-aminophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-12-4-1-11(2-5-12)3-10-15(18)19-14-8-6-13(17)7-9-14/h1-10H,16-17H2/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSPUPOZPVNYFP-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for E 4 Aminophenyl 3 4 Aminophenyl Acrylate
Precursor Synthesis and Functional Group Transformations
The successful synthesis of (E)-4-aminophenyl 3-(4-aminophenyl)acrylate is predicated on the efficient preparation of its constituent precursors. This section outlines the methodologies for synthesizing (E)-3-(4-aminophenyl)acrylic acid derivatives and 4-aminophenyl scaffolds, with a particular focus on the crucial step of nitro group reduction to form the necessary aminophenyl functionalities.
Synthesis of (E)-3-(4-Aminophenyl)acrylic Acid Derivatives
The synthesis of (E)-3-(4-aminophenyl)acrylic acid typically begins with the Knoevenagel or Perkin condensation of 4-nitrobenzaldehyde (B150856) with a suitable active methylene (B1212753) compound, such as malonic acid or acetic anhydride, respectively. The resulting (E)-3-(4-nitrophenyl)acrylic acid is then subjected to a reduction reaction to convert the nitro group to an amine.
A common route involves the Doebner modification of the Knoevenagel condensation, where 4-nitrobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst like pyridine (B92270) or piperidine. This reaction is often followed by decarboxylation to yield the desired cinnamic acid derivative. Subsequent reduction of the nitro group, as detailed in section 2.1.3, provides (E)-3-(4-aminophenyl)acrylic acid.
An alternative approach involves the Heck coupling of 4-iodoaniline (B139537) with an acrylic acid ester, followed by hydrolysis of the ester to yield the target carboxylic acid. This method offers the advantage of directly introducing the aminophenyl moiety, thereby avoiding the nitro reduction step.
Synthesis of 4-Aminophenyl Scaffolds
The 4-aminophenyl scaffold, in this case, 4-aminophenol (B1666318), is a readily available commercial compound. However, for derivatives or in cases where a specific synthetic route is required, it can be prepared from 4-nitrophenol (B140041) via the reduction of the nitro group. The methodologies for this reduction are analogous to those described for the synthesis of (E)-3-(4-aminophenyl)acrylic acid and are detailed in the following section.
The synthesis of various 4-aminophenol derivatives can be achieved through functionalization of the amino or hydroxyl group. For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be converted to an ether or an ester. These modifications allow for the preparation of a diverse range of 4-aminophenyl scaffolds for use in the synthesis of various target molecules.
Nitro Reduction Strategies to Form Aminophenyl Moieties
The reduction of an aromatic nitro group to an amine is a fundamental transformation in the synthesis of both (E)-3-(4-aminophenyl)acrylic acid and 4-aminophenol from their respective nitro precursors. A variety of reagents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule and the desired selectivity.
Catalytic Hydrogenation: This is a widely used and often preferred method due to its clean nature and high yields. The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The solvent of choice is often an alcohol, like ethanol (B145695) or methanol (B129727). This method is generally efficient for the reduction of both aromatic and aliphatic nitro groups.
Metal-Based Reductions: Several metals in the presence of an acid are effective for the reduction of aromatic nitro compounds.
Iron (Fe): The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and cost-effective method.
Zinc (Zn): Zinc dust in acidic media also provides a mild and effective means of reducing nitro groups.
Tin(II) Chloride (SnCl2): This reagent offers a mild alternative for the reduction of nitro groups in the presence of other reducible functionalities.
Other Reducing Agents: Sodium hydrosulfite can also be utilized for the reduction of nitroarenes. The choice of reducing agent can be critical for achieving chemoselectivity, especially in molecules with multiple reducible functional groups.
| Reduction Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C or Raney Ni | Ethanol or Methanol, Room temperature to moderate heat | Clean reaction, high yields, catalyst can be recycled | Requires specialized equipment for handling hydrogen gas, can reduce other functional groups |
| Metal Reduction (Fe) | Fe, Acetic Acid or HCl | Refluxing solvent | Inexpensive, mild conditions | Stoichiometric amounts of metal required, workup can be tedious |
| Metal Reduction (Zn) | Zn, Acetic Acid or HCl | Room temperature to moderate heat | Mild conditions, good for sensitive substrates | Stoichiometric amounts of metal required |
| Tin(II) Chloride | SnCl2·2H2O, HCl | Concentrated HCl, often with heating | Mild, good for selective reductions | Generates tin-based byproducts that need to be removed |
Esterification Protocols
The final step in the synthesis of this compound is the formation of the ester bond between (E)-3-(4-aminophenyl)acrylic acid and 4-aminophenol. This can be accomplished through several esterification methods, which can be broadly categorized into direct condensation approaches and methodologies involving activated esters.
Direct Condensation Approaches
Direct condensation involves the reaction of the carboxylic acid and the alcohol, typically in the presence of an acid catalyst to facilitate the removal of water and drive the equilibrium towards the ester product.
Fischer-Speier Esterification: This is a classic method for esterification where the carboxylic acid and alcohol are refluxed with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to achieve high yields, water is usually removed as it is formed, either by azeotropic distillation or by using a dehydrating agent. Given that both reactants contain amino groups which can be protonated by the strong acid catalyst, this might necessitate the use of a large excess of the acid or protection of the amino groups prior to esterification.
| Catalyst | Typical Reaction Conditions | Key Features |
|---|---|---|
| Sulfuric Acid (H2SO4) | Reflux in an excess of the alcohol or with a solvent that forms an azeotrope with water (e.g., toluene). | Strongly acidic, promotes rapid esterification but can cause side reactions with sensitive substrates. |
| p-Toluenesulfonic Acid (TsOH) | Similar to sulfuric acid, often used with a Dean-Stark apparatus to remove water. | Solid, easier to handle than sulfuric acid, and generally less corrosive. |
Activated Ester Methodologies
To overcome the often harsh conditions of direct condensation and to achieve higher yields under milder conditions, the carboxylic acid can be converted into a more reactive "activated" form. These activated esters readily react with alcohols to form the final ester product.
Carbodiimide-Mediated Esterification: A widely used method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. To increase the efficiency of the reaction and suppress side reactions, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added. This method is typically carried out at room temperature in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov
N-Hydroxysuccinimide (NHS) Esters: The carboxylic acid can be pre-activated by forming an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the carboxylic acid with NHS in the presence of a coupling agent like DCC. The resulting NHS ester is a stable, isolable intermediate that can then be reacted with 4-aminophenol in a separate step to form the desired ester. This two-step approach is particularly useful when the alcohol is precious or sensitive.
The choice of esterification method will depend on the specific properties of the substrates, the desired reaction scale, and the available equipment. For the synthesis of this compound, a carbodiimide-mediated approach would likely be favored due to the presence of the free amino groups, which could be problematic under the strongly acidic conditions of Fischer esterification.
Catalytic Systems in Ester Bond Formation
The formation of the ester linkage between 4-aminophenol and 3-(4-aminophenyl)acrylic acid is a critical step in the synthesis of this compound. The presence of amino groups on both reactant molecules introduces the possibility of side reactions, such as amidation. Therefore, the choice of an appropriate catalytic system is paramount to ensure chemoselective esterification. While direct synthesis of the target molecule is not extensively documented, analogous esterification reactions provide insight into effective catalytic approaches.
Transition metal catalysts, particularly those based on palladium and copper, have been successfully employed for the selective O-arylation of aminophenols, a process that shares mechanistic similarities with esterification. nih.gov For instance, copper-catalyzed methods using ligands like picolinic acid or trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) have demonstrated high selectivity for O-arylation over N-arylation. nih.gov These systems could potentially be adapted for the selective O-acylation of 4-aminophenol with an activated form of 3-(4-aminophenyl)acrylic acid.
Furthermore, palladium-based catalysts, such as those employing biarylmonophosphine ligands like BrettPhos, have shown efficacy in the selective N-arylation of aminophenols. nih.gov While the goal here is esterification, the principles of selective activation of either the oxygen or nitrogen nucleophile by different metal-ligand combinations are highly relevant.
In a more direct approach to esterification, the use of carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), is a standard method for ester bond formation. This approach would involve the in-situ activation of the carboxylic acid group of 3-(4-aminophenyl)acrylic acid, followed by nucleophilic attack by the hydroxyl group of 4-aminophenol.
The selection of the catalytic system would likely depend on the need to avoid protection of the amino groups. A highly chemoselective catalyst that preferentially activates the carboxylic acid for attack by the phenolic hydroxyl group would be ideal.
Optimization of Reaction Conditions and Yields
Maximizing the yield of this compound requires careful optimization of several reaction parameters. These include temperature, solvent, reaction time, and the stoichiometry of the reactants and catalyst. The optimization process is often empirical and involves systematic variation of these conditions to identify the optimal set for the desired transformation.
Temperature: The reaction temperature can significantly influence both the reaction rate and the selectivity. For many esterification reactions, moderate heating is required to overcome the activation energy barrier. However, excessively high temperatures could lead to side reactions, such as polymerization of the acrylate (B77674) moiety or decomposition of the reactants or product.
Solvent: The choice of solvent is crucial. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are often employed for coupling reactions to avoid interference with the activated intermediates. The polarity and boiling point of the solvent will also affect the solubility of the reactants and the reaction temperature.
Reaction Time: The progress of the reaction should be monitored over time, for instance by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point at which the maximum yield is achieved and to prevent the formation of degradation products from prolonged reaction times.
Stoichiometry: The molar ratio of 4-aminophenol to 3-(4-aminophenyl)acrylic acid, as well as the loading of the catalyst and any coupling agents, will need to be optimized. In some cases, using a slight excess of one of the reactants can drive the reaction to completion.
Control of Stereoselectivity in Acrylate Formation
The "(E)" designation in the target compound's name indicates that the substituents around the carbon-carbon double bond of the acrylate group are in a trans configuration. Ensuring the formation of this specific stereoisomer is a critical aspect of the synthesis. Typically, the stereochemistry of the acrylate is established during the synthesis of the 3-(4-aminophenyl)acrylic acid precursor.
Reactions such as the Perkin, Knoevenagel, or Wittig reactions are commonly used to form α,β-unsaturated acids and esters. The stereochemical outcome of these reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions. For instance, in a Wittig-type reaction, the use of stabilized ylides generally favors the formation of the (E)-isomer.
If a mixture of (E) and (Z) isomers is formed, purification techniques such as column chromatography or recrystallization may be necessary to isolate the desired (E)-isomer. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for confirming the stereochemistry of the final product. The coupling constant (J-value) between the vinylic protons in the 1H NMR spectrum is characteristically larger for the (E)-isomer compared to the (Z)-isomer.
Recent advances in catalysis have also led to the development of highly stereoselective methods for the synthesis of substituted acrylates. nih.gov While not directly applied to the target molecule, these methods, which often involve transition metal catalysts, demonstrate the potential for precise control over double bond geometry. nih.gov
Development of Sustainable and Efficient Synthetic Routes
In modern organic synthesis, there is a strong emphasis on the development of sustainable and efficient synthetic routes. This involves considerations such as atom economy, the use of non-hazardous reagents and solvents, energy efficiency, and the reduction of waste.
For the synthesis of this compound, a "green chemistry" approach would favor:
Catalytic Methods: Utilizing catalytic amounts of reagents rather than stoichiometric ones reduces waste and often leads to milder reaction conditions.
Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product. Direct esterification methods are generally more atom-economical than those requiring activating groups that are later removed.
Renewable Feedstocks: While the immediate precursors for this compound are typically derived from petrochemical sources, broader research into bio-based routes for producing aromatic amines and acrylic acid derivatives is an active area. european-coatings.comrsc.org For example, methods are being developed to produce acrylates from bio-based glycerine. european-coatings.com
Solvent Selection: Choosing greener solvents with lower toxicity and environmental impact, or even performing reactions under solvent-free conditions if possible.
Energy Efficiency: Employing reaction conditions that require less energy input, such as lower temperatures or the use of more efficient heating methods.
Molecular Structure, Conformational Analysis, and Electronic Properties
Geometric Isomerism: Elucidation of the (E)-Configuration
Information regarding the specific experimental or computational elucidation of the (E)-configuration for (E)-4-Aminophenyl 3-(4-aminophenyl)acrylate is not available in the searched literature. Generally, the (E)-configuration in acrylates refers to the trans arrangement of the substituents on the C=C double bond, which is typically the more thermodynamically stable isomer due to reduced steric hindrance.
Conformational Landscape and Rotational Barriers around C-C and C-O Bonds
No studies detailing the conformational landscape or the energy barriers for rotation around the C-C and C-O single bonds of this compound were found. Such an analysis would typically require computational chemistry methods like Density Functional Theory (DFT) to map the potential energy surface as a function of dihedral angle changes.
Electron Density Distribution and Aromaticity Effects
Specific data on the electron density distribution, charge distribution, and the influence of the two aminophenyl groups on the aromaticity of the benzene (B151609) rings in this particular molecule is not available.
Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding Networks)
While the presence of two primary amino groups and a carbonyl group suggests the potential for significant intermolecular and intramolecular hydrogen bonding, no specific studies were found that characterize these interactions for this compound.
Impact of Amino Groups on Electronic Structure
A detailed analysis of how the two amino groups, acting as electron-donating groups, specifically modulate the electronic structure (e.g., HOMO-LUMO gap, molecular electrostatic potential) of this compound has not been reported in the available literature.
Advanced Spectroscopic and Analytical Characterization Techniques
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For (E)-4-Aminophenyl 3-(4-aminophenyl)acrylate, the FTIR spectrum provides clear evidence for all key structural components. The presence of the primary amine (-NH₂) groups is confirmed by a pair of medium-intensity absorption bands in the region of 3450-3300 cm⁻¹. acs.org Specifically, the asymmetric and symmetric N-H stretching vibrations are expected. The strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretching vibration is anticipated around 1710-1730 cm⁻¹. mdpi.com
The carbon-carbon double bonds within the molecule give rise to distinct signals. The C=C stretching of the acrylate (B77674) vinyl group typically appears around 1635 cm⁻¹, while the aromatic C=C stretching vibrations from the two phenyl rings are observed in the 1615-1500 cm⁻¹ range. acs.org Furthermore, the C-N stretching of the aromatic amines and the C-O stretching of the ester linkage are expected in the fingerprint region, typically between 1350-1250 cm⁻¹ and 1300-1150 cm⁻¹, respectively.
Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly sensitive to the C=C bonds of the acrylate and aromatic systems. These symmetric vibrations often produce strong Raman signals, aiding in conformational analysis. While detailed conformational studies on this specific molecule are not widely reported, vibrational spectroscopy, in conjunction with theoretical calculations, can be used to probe rotational isomers (rotamers) that may exist due to hindered rotation around the C(aryl)-O or C(aryl)-N bonds. auremn.org.br
Table 1: Predicted FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine | Medium |
| 1730 - 1710 | C=O Stretch | α,β-Unsaturated Ester | Strong |
| ~1635 | C=C Stretch | Alkene (Acrylate) | Medium |
| 1615 - 1500 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1350 - 1250 | C-N Stretch | Aromatic Amine | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the number of unique atoms, their connectivity, and their spatial relationships.
The ¹H NMR spectrum of this compound would reveal the distinct electronic environments of all protons. The trans-configuration of the acrylate double bond is confirmed by the coupling constant (J-value) between the two vinylic protons, which is typically large (around 16 Hz). These two protons would appear as distinct doublets.
The protons on the two aromatic rings would likely appear as two sets of AA'BB' systems, characteristic of 1,4-disubstituted benzene (B151609) rings, resulting in two pairs of doublets for each ring. The integration of these signals would correspond to a total of eight aromatic protons. The chemical shifts of these protons are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing/donating nature of the acrylate and ester groups. The two primary amine groups (-NH₂) would likely give rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~7.80 | d | ~16.0 | 1H | Vinylic Proton (α to C=O) |
| ~7.50 | d | ~8.5 | 2H | Aromatic Protons (ortho to Acrylate) |
| ~7.10 | d | ~8.5 | 2H | Aromatic Protons (ortho to Ester O) |
| ~6.85 | d | ~8.5 | 2H | Aromatic Protons (ortho to NH₂) |
| ~6.65 | d | ~8.5 | 2H | Aromatic Protons (ortho to NH₂) |
| ~6.40 | d | ~16.0 | 1H | Vinylic Proton (β to C=O) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer than 15 signals might be expected if the two aminophenyl groups were identical, but the different linkages (one to the vinyl group, one to the ester oxygen) make all aromatic carbons chemically distinct.
The most downfield signal would correspond to the ester carbonyl carbon, typically in the 165-170 ppm region. researchgate.net The carbons of the two phenyl rings would appear in the aromatic region (115-155 ppm), with carbons directly attached to nitrogen or oxygen appearing at lower field. The two vinylic carbons of the acrylate group would also resonate in this region, typically between 115 and 145 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Carbon Type |
|---|---|
| ~166.0 | Ester Carbonyl (C=O) |
| ~150.0 | Aromatic C-NH₂ |
| ~148.0 | Aromatic C-O |
| ~143.0 | Vinylic CH (β to C=O) |
| ~131.0 | Aromatic CH |
| ~122.0 | Aromatic C (ipso to acrylate) |
| ~120.0 | Aromatic C (ipso to ester) |
| ~118.0 | Vinylic CH (α to C=O) |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, a COSY spectrum would show a strong cross-peak between the two vinylic protons, confirming their connectivity. It would also show correlations between the ortho- and meta-protons on each of the aromatic rings. iupac.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is invaluable for definitively assigning the ¹³C signals based on the already assigned ¹H signals. iupac.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over 2-3 bonds). It is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the vinylic protons to the carbonyl carbon and to carbons in the attached aminophenyl ring. It would also show correlations from the aromatic protons of the second ring to the ester carbonyl carbon, confirming the ester linkage. mdpi.com
Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes within a molecule that occur on the NMR timescale, such as conformational changes or restricted bond rotation. nih.govnanalysis.com For this compound, potential dynamic processes could include restricted rotation around the C(aryl)-N or C(aryl)-O bonds.
While the rotation around these single bonds is typically fast at room temperature, significant steric hindrance or specific electronic effects could raise the energy barrier to rotation. mdpi.com If the rotational barrier were high enough, separate signals for different conformers might be observed at low temperatures. As the temperature is increased, these signals would broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. mdpi.com By analyzing the spectra at different temperatures, particularly at the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Such studies would provide valuable insight into the molecule's flexibility and preferred conformations in solution. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to obtain structural information from its fragmentation pattern.
For this compound (molecular formula C₁₅H₁₄N₂O₂), the calculated molecular weight is 266.29 g/mol . A high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) at an m/z value that confirms this elemental composition with high precision (e.g., 266.1055).
The fragmentation pattern under electron ionization (EI) would provide further structural confirmation. Key expected fragmentation pathways include:
Loss of the aminophenoxy radical: Cleavage of the ester C-O bond would result in a prominent fragment corresponding to the acylium ion [M - •OC₆H₄NH₂]⁺ at m/z 158.
Formation of the aminophenoxy cation: The charge could also be retained on the other fragment, leading to a peak for [HOC₆H₄NH₂]⁺ at m/z 109.
Cleavage alpha to the amine: Fragmentation of the aminophenyl group attached to the vinyl carbon could occur.
Standard ester and acrylate fragmentations: Other fragmentation patterns characteristic of the acrylate ester backbone would also be observed.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment Identity |
|---|---|
| 266 | Molecular Ion [M]⁺ |
| 158 | [M - •OC₆H₄NH₂]⁺ |
| 120 | [C₈H₈N]⁺ |
| 109 | [HOC₆H₄NH₂]⁺ |
Table of Compounds
| Compound Name |
|---|
| This compound |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For a compound like this compound, which possesses a highly conjugated system, UV-Vis spectroscopy would provide critical insights into its electronic structure. The extended π-system, encompassing two aminophenyl rings and an acrylate group, is expected to give rise to strong absorption bands in the UV-Vis region.
The primary electronic transitions anticipated for this molecule are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the amino groups (-NH₂) introduces the possibility of n → π* transitions, where an electron from a non-bonding orbital (the lone pair on the nitrogen atom) is promoted to a π* antibonding orbital.
The conjugation between the aromatic rings, the acrylic double bond, and the carbonyl group significantly lowers the energy required for these transitions, resulting in absorption at longer wavelengths (a bathochromic or red shift). The amino groups, being strong auxochromes (electron-donating groups), further enhance this effect by increasing the electron density within the π-system.
While specific experimental data for this compound is unavailable, a hypothetical UV-Vis absorption spectrum would likely exhibit strong absorption maxima (λmax) characteristic of such a conjugated aromatic system. The table below illustrates the kind of data that would be expected, based on similar aromatic acrylate compounds.
Hypothetical UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Attributed Transition |
| Ethanol (B145695) | ~280-320 | High (>10,000) | π → π |
| Ethanol | ~350-400 | Moderate | n → π |
| Note: This data is illustrative and not based on experimental measurements for the specified compound. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would be invaluable for confirming its elemental makeup and identifying the different chemical environments of the constituent atoms (carbon, nitrogen, and oxygen).
An XPS survey scan would first be performed to identify all the elements present on the surface of the sample, which are expected to be carbon (C), nitrogen (N), and oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s regions would then provide detailed information about the chemical states.
C 1s Spectrum: The C 1s spectrum would be deconvoluted into several peaks corresponding to the different carbon environments: C-C/C-H in the aromatic rings, C-N of the amine groups, C=C of the acrylate, and C=O and O-C=O of the ester group.
N 1s Spectrum: The N 1s spectrum would show a primary peak corresponding to the amine (-NH₂) groups. The binding energy of this peak can provide information about the chemical environment of the nitrogen atoms.
O 1s Spectrum: The O 1s spectrum would be expected to show two distinct peaks corresponding to the carbonyl oxygen (C=O) and the ester oxygen (O-C) of the acrylate moiety.
The following table provides hypothetical binding energy values for the different chemical states expected in this compound, based on typical values for similar functional groups.
Hypothetical XPS Binding Energies for this compound
| Element | Orbital | Functional Group | Expected Binding Energy (eV) |
| Carbon | C 1s | C-C / C-H (aromatic) | ~284.8 |
| Carbon | C 1s | C-N | ~286.0 |
| Carbon | C 1s | C=C | ~284.5 |
| Carbon | C 1s | O-C=O | ~286.5 |
| Carbon | C 1s | C=O | ~288.5 |
| Nitrogen | N 1s | -NH₂ | ~399.0 |
| Oxygen | O 1s | C=O | ~532.0 |
| Oxygen | O 1s | O-C | ~533.5 |
| Note: This data is illustrative and not based on experimental measurements for the specified compound. |
Other Relevant Analytical Methods for Purity and Homogeneity Assessment
To ensure the purity and homogeneity of a synthesized sample of this compound, several other analytical techniques would be employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile organic compounds. perkinelmer.comsigmaaldrich.come3s-conferences.orgwaters.comwaters.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for separating the target compound from any starting materials, by-products, or degradation products. The purity would be determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the compound. The chemical shifts, integration of proton signals, and the number of carbon signals would need to be consistent with the proposed structure of this compound. The absence of impurity peaks in the NMR spectra would further confirm the sample's homogeneity.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. A high-resolution mass spectrum (HRMS) would provide the exact mass, which can be used to confirm the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to identify the characteristic functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretching of the amine groups, C=O stretching of the ester, C=C stretching of the acrylate and aromatic rings, and C-O stretching of the ester.
The combination of these techniques would provide a comprehensive characterization of this compound, confirming its identity, structure, and purity.
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Computational Chemistry and Theoretical Investigations of Molecular Behavior
Prediction of Adsorption Mechanisms and Surface Interactions via Computational Modeling
Computational modeling serves as a powerful tool to predict and elucidate the adsorption behavior of molecules on various surfaces, offering insights at an atomic level that can be challenging to obtain through experimental methods alone. In the case of (E)-4-Aminophenyl 3-(4-aminophenyl)acrylate, while direct computational studies on its surface interactions are not extensively available, a comprehensive understanding can be constructed by examining theoretical investigations of its constituent functional groups—aromatic amines and acrylates. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in predicting adsorption energies, geometries, and the nature of intermolecular forces that govern surface phenomena.
Key Interaction Moieties:
The molecular structure of this compound possesses several key features that dictate its interaction with surfaces:
Aminophenyl Groups: The primary amine (-NH2) groups and the aromatic phenyl rings are significant contributors to adsorption. The nitrogen atom's lone pair of electrons can form coordinative bonds with metal surfaces, while the aromatic rings can engage in π-π stacking and van der Waals interactions.
Acrylate (B77674) Group: The ester functionality (-COO-) of the acrylate group can interact with surfaces through dipole-dipole interactions and the formation of hydrogen bonds where appropriate. The carbonyl oxygen, in particular, can act as a hydrogen bond acceptor.
Predicted Adsorption Mechanisms on Metal Surfaces:
Theoretical studies on the adsorption of aromatic amines, such as aniline, on noble and transition metal surfaces provide a foundational model for the behavior of this compound. DFT calculations have shown that the primary interaction mechanism involves the donation of the nitrogen atom's lone-pair electrons to the unoccupied d-orbitals of the metal surface. This results in chemisorption, with the molecule adopting a geometry where the amino group is in close proximity to the surface.
The orientation of the aromatic rings is also a critical factor. They may lie flat on the surface to maximize π-system interaction with the metal or adopt a tilted orientation depending on surface coverage and intermolecular interactions with neighboring adsorbed molecules. The presence of two aminophenyl groups in the molecule suggests the possibility of a strong, potentially bidentate, interaction with the surface, further anchoring the molecule.
Predicted Adsorption on Oxide and Non-metallic Surfaces:
On oxide surfaces, such as silica (B1680970) (SiO2) or titania (TiO2), the adsorption mechanism is predicted to be dominated by hydrogen bonding and electrostatic interactions. The amino groups can act as hydrogen bond donors, interacting with surface hydroxyl groups or oxygen atoms. Similarly, the carbonyl oxygen of the acrylate group can act as a hydrogen bond acceptor. Molecular dynamics simulations of poly(acrylic acid) on titania nanoparticles have demonstrated the importance of carboxylic groups in anchoring the polymer to the surface, a principle that can be extended to the acrylate moiety of the target molecule.
Intermolecular Interactions in Adsorbed Layers:
Once adsorbed, molecules of this compound are expected to exhibit significant intermolecular interactions, leading to the formation of ordered monolayers or thin films. Computational investigations into the π-π interactions of benzene (B151609) derivatives are particularly relevant here. These studies show that slipped-parallel and T-shaped configurations are often energetically favorable for aromatic dimers. For a molecule with two phenyl rings, these interactions can lead to well-ordered packing structures on a surface.
The potential for hydrogen bonding between the amino group of one molecule and the acrylate's carbonyl oxygen of another could further stabilize the adsorbed layer. These directional interactions, in concert with weaker van der Waals forces, would play a crucial role in the self-assembly of the molecules on a substrate.
Computational Data from Analogous Systems:
To quantify the potential interactions, data from computational studies on analogous molecules can be referenced. The following tables summarize typical interaction energies and geometries predicted by computational models for relevant molecular systems.
| Interacting Moiety | Surface Type | Computational Method | Predicted Interaction Energy (kcal/mol) | Primary Interaction Type |
|---|---|---|---|---|
| Aniline (Aminophenyl model) | Noble Metal | DFT | -5 to -15 | N-metal coordination |
| Benzene (Phenyl model) | Graphene | DFT-LDA | -10 to -12 | π-π stacking |
| Acrylic Acid (Acrylate model) | Oxide Surface | MD | -3 to -8 | Hydrogen Bonding |
| Molecular Dimer | Configuration | Computational Method | Predicted Interaction Energy (kcal/mol) | Optimal Distance (Å) |
|---|---|---|---|---|
| Aniline Dimer | Slipped-parallel | MP2/aug-cc-pVDZ | -8.92 | 3.47 |
| Benzene Dimer | T-shaped | CCSD(T) | -2.46 | - |
| Benzene Dimer | Slipped-parallel | CCSD(T) | -2.48 | - |
Reactivity and Derivatization Chemistry of E 4 Aminophenyl 3 4 Aminophenyl Acrylate
Reactivity of the Carbon-Carbon Double Bond (Acrylate Moiety)
The acrylate (B77674) portion of the molecule is characterized by an α,β-unsaturated ester system. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This electronic feature governs the reactivity of this moiety, primarily through polymerization and conjugate addition reactions.
Polymerization Mechanisms (e.g., Radical Polymerization)
The carbon-carbon double bond in the acrylate group serves as a polymerizable monomer unit. Like other acrylic monomers, (E)-4-Aminophenyl 3-(4-aminophenyl)acrylate can undergo polymerization through various mechanisms, most notably free-radical polymerization. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
The polymerization proceeds via the classic three stages:
Initiation: The initiator generates free radicals, which add across the acrylate double bond to form a new radical species.
Propagation: The newly formed radical monomer adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.
Termination: The growth of polymer chains is halted by combination or disproportionation reactions between two radical chains.
The presence of two primary amine functionalities on the molecule can also influence the polymerization process and the properties of the resulting polymer. These amine groups can be exploited to create functional polymers, potentially for applications in resins or specialty materials. myskinrecipes.com The copolymerization of related acrylic monomers, such as 4-cyanophenyl acrylate with methyl methacrylate (B99206), has been successfully achieved using free-radical solution polymerization, indicating the general applicability of this method. researchgate.net
Table 1: Representative Conditions for Free-Radical Polymerization of Acrylic Monomers
| Monomer System | Initiator | Solvent | Temperature (°C) | Reference |
| 4-Cyanophenyl acrylate (CPA) and Methyl methacrylate (MMA) | Benzoyl peroxide | Methyl ethyl ketone | 70 ± 1 | researchgate.net |
| 4-Nitrophenyl acrylate (NPA) and Glycidyl methacrylate (GMA) | Benzoyl peroxide | 2-Butanone | 65 ± 0.5 | |
| 4-Benzyloxycarbonyl phenyl acrylate (BCPA) and Methyl methacrylate (MMA) | Benzoyl peroxide | Ethyl methyl ketone | 70 ± 1 |
Michael Addition Reactions
The polarized α,β-unsaturated system of the acrylate moiety makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. myskinrecipes.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation in a 1,4-fashion.
Common nucleophiles for Michael addition reactions with acrylates include:
Thiols (Thiol-Michael Addition): Thiols are highly effective nucleophiles for addition to acrylates, often requiring only a base or nucleophilic catalyst (e.g., primary amines, tertiary amines, or phosphines) to proceed efficiently under mild conditions. researchgate.netrsc.orgresearchgate.net
Amines: Primary and secondary amines can also act as nucleophiles, adding to the β-carbon of the acrylate to form β-amino ester derivatives. nih.gov This reaction can sometimes be competitive with amidation at the ester group, but conditions can be optimized to favor the Michael adduct.
Carbanions: Soft carbon nucleophiles, such as those derived from malonates or β-ketoesters, can also participate in Michael additions to form new carbon-carbon bonds.
The Michael addition provides a straightforward route to functionalize the acrylate backbone of this compound, allowing for the introduction of new chemical properties or the attachment of other molecules. google.com
Table 2: Examples of Nucleophiles in Michael Addition Reactions with Acrylates
| Nucleophile Class | Specific Example | Catalyst/Conditions | Product Type | Reference |
| Amines | Benzylamine | Microwave irradiation, Methanol (B129727), 150°C | β-Amino ester | nih.gov |
| Amines | (S)-α-methylbenzylamine | Microwave irradiation, 80°C | Chiral β-amino ester | nih.gov |
| Thiols | 2-Mercaptoethanol (2-ME) | Dimethylphenylphosphine (DMPP) | Thioether adduct | researchgate.net |
| Thiols | Meso-2,3-dimercaptosuccinic acid (DMSA) | Base or nucleophile catalyst | Thioether adduct | researchgate.net |
Reactivity of the Primary Amine Functionalities
The molecule contains two primary aromatic amine (-NH₂) groups, one on each phenyl ring. These nucleophilic groups are key sites for a variety of derivatization reactions, including acylation to form amides and condensation with carbonyl compounds to form Schiff bases.
Amidation Reactions and Derivative Synthesis
The primary amine groups of this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form stable amide bonds. This transformation is one of the most fundamental and widely used reactions in organic synthesis. unimi.it
The synthesis of amides can be achieved through several methods:
Reaction with Acyl Chlorides: This is a highly efficient method where the amine reacts with a more electrophilic acyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. researchgate.netresearchgate.net
Direct Condensation with Carboxylic Acids: This method involves heating the amine and carboxylic acid, often requiring coupling agents (e.g., carbodiimides like DCC or EDC) to activate the carboxylic acid or simply proceeding via thermal condensation. basjsci.edu.iqresearchgate.net
These amidation reactions allow for the synthesis of a diverse array of derivatives, including polyamides if reacted with di- or poly-carboxylic acids, or the attachment of various functional groups by using appropriately substituted carboxylic acids. basjsci.edu.iq
Table 3: Conditions for Amide Synthesis from Aromatic Amines
| Amine | Acylating Agent | Conditions | Product | Reference |
| p-Nitroaniline | Substituted benzoyl chlorides | Dichloromethane (B109758) (DCM), Triethylamine (TEA), room temp. | N-(4-nitrophenyl)benzamide | researchgate.net |
| 3,3'-(1,4-phenylene)bis(1-(4-aminophenyl)prop-2-en-1-one) | Palmitic acid | Reflux condensation | Mono-amide derivative | basjsci.edu.iqresearchgate.net |
| Aniline derivatives | 4-Nitrobenzoyl chloride | Dichloromethane (DCM) | N-substituted-4-nitrobenzamide | researchgate.net |
Schiff Base Formation
The primary amine groups readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. unsri.ac.id This reaction typically occurs under mild acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.
The formation of a Schiff base is a versatile method for derivatization:
It introduces a new functional group (imine) which can itself undergo further reactions, such as reduction to a secondary amine.
By using different aldehydes or ketones, a wide variety of substituents can be appended to the parent molecule. Aromatic aldehydes are often used as they result in stable, conjugated Schiff base structures. unsri.ac.id
This reaction provides a simple and efficient pathway to modify the electronic and structural properties of this compound. nih.govresearchgate.net
Table 4: Examples of Schiff Base Formation with Aromatic Amines
| Amine | Carbonyl Compound | Catalyst/Conditions | Product Type | Reference |
| 4-(4-Aminophenyl)-morpholine | Substituted benzaldehydes | Not specified | Aromatic Schiff Base | nih.gov |
| 2-(4-Aminophenyl)acetonitrile | 4-Chlorobenzaldehyde | 3,5-Difluoroarylboronic acid, Ethanol (B145695), room temp. | Aromatic Schiff Base | researchgate.net |
| 4,4'-Diaminodiphenyl ether | Vanillin | Not specified | Bis-Schiff Base | unsri.ac.id |
Electrophilic Aromatic Substitution on Phenyl Rings
The two phenyl rings in the molecule are activated towards electrophilic aromatic substitution (EAS) by the electron-donating primary amine groups. The -NH₂ group is a strong activating group and is ortho, para-directing. In this compound, the para positions relative to the amines are occupied. Therefore, electrophilic attack is strongly directed to the ortho positions (C2 and C6 relative to the amine).
Potential EAS reactions include:
Halogenation: Reaction with Br₂ or Cl₂ (often with a Lewis acid catalyst, though the activated ring may not require one) would lead to mono- or di-bromination/chlorination at the positions ortho to the amine groups.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce nitro (-NO₂) groups. Reaction conditions must be carefully controlled, as the amine group can be protonated under strongly acidic conditions, which would convert it into a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺).
Sulfonation: Treatment with fuming sulfuric acid would introduce sulfonic acid (-SO₃H) groups onto the rings.
The reactivity in EAS allows for the introduction of a wide range of substituents onto the aromatic rings, further expanding the chemical diversity of derivatives that can be synthesized from this starting material.
Ester Hydrolysis and Transesterification Reactions
The ester group in this compound is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond. This reactivity is central to hydrolysis and transesterification reactions.
Ester Hydrolysis: Like other acrylate esters, this compound is expected to undergo hydrolysis under acidic, basic, or enzymatic conditions to yield 4-aminophenol (B1666318) and (E)-3-(4-aminophenyl)acrylic acid. Base-catalyzed hydrolysis (saponification) is typically more facile for acrylate esters compared to acid-catalyzed hydrolysis. nih.gov The reaction proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. nih.gov Carboxylesterases, a class of enzymes, are also known to effectively catalyze the hydrolysis of acrylate esters, offering a potential route for biodegradation or biocompatible modifications. nih.gov
Transesterification: Transesterification provides a pathway to modify the ester portion of the molecule by reacting it with a different alcohol, thereby replacing the 4-aminophenyl group with a new alkoxy group. This reaction is typically catalyzed and can be driven to completion by using a large excess of the new alcohol or by removing the 4-aminophenol byproduct. Various catalysts are effective for this transformation, including:
Enzymatic Catalysts: Immobilized lipases, such as Candida antarctica lipase (B570770) B, are highly efficient for transesterification of acrylates, offering mild reaction conditions and high selectivity. nih.gov
Organometallic Catalysts: Zinc-based complexes have been shown to catalyze the transesterification of poly(phenyl acrylate), suggesting their potential applicability for this monomer. morressier.com
Base Catalysts: Strong bases, such as lithium alkoxides generated from lithium diisopropylamide (LDA), can be used to displace the ester group, even on a polymer backbone. nih.gov
These reactions allow for the fine-tuning of the molecule's properties, such as solubility or reactivity, by introducing different alcohol moieties.
| Reaction Type | Reactants | Conditions | Products |
| Base-Catalyzed Hydrolysis | This compound, H₂O, NaOH (cat.) | Aqueous solution, heat | 4-Aminophenol, Sodium (E)-3-(4-aminophenyl)acrylate |
| Acid-Catalyzed Hydrolysis | This compound, H₂O, H₂SO₄ (cat.) | Aqueous solution, heat | 4-Aminophenol, (E)-3-(4-aminophenyl)acrylic acid |
| Enzymatic Transesterification | This compound, R-OH (e.g., Ethanol) | Immobilized Lipase (e.g., Novozym 435), Organic Solvent | 4-Aminophenol, Ethyl (E)-3-(4-aminophenyl)acrylate |
Synthesis of Polymeric Architectures and Networks
The trifunctional nature of this compound—possessing one polymerizable acrylate double bond and two nucleophilic primary amine groups—renders it an exceptionally versatile monomer for constructing a variety of polymer architectures.
Chain-Growth Polymerization: The acrylate group can readily participate in chain-growth polymerization, most commonly through free-radical mechanisms. Using standard radical initiators, this compound can be homopolymerized or copolymerized with other vinyl monomers. This process yields linear polymer chains with the core structure of the monomer appended as side groups. The resulting polymer would feature pendant aminophenyl amino groups, which could be used for subsequent post-polymerization modification. beilstein-journals.orgwikipedia.org
Step-Growth Polymerization and Network Formation: The two primary aromatic amine groups can act as nucleophiles in various step-growth polymerization reactions, leading to the formation of high-molecular-weight polymers and cross-linked networks.
Poly(β-amino ester) Synthesis: The primary amines can undergo aza-Michael addition reactions with diacrylate or multi-acrylate monomers. This conjugate addition is a highly efficient method for synthesizing poly(β-amino esters). researchgate.net If this compound is reacted with a diacrylate, a cross-linked network will form due to the difunctionality of the amine groups.
Polyamide and Polyurea Synthesis: The amine groups can react with difunctional acyl chlorides or isocyanates to form polyamides and polyureas, respectively. In this scenario, the acrylate moiety would remain as a pendant group along the polymer backbone, available for further cross-linking via radical or UV-initiated polymerization. This approach allows for the creation of dual-curing systems.
Reaction with Epoxides: Reaction with diepoxides would lead to the formation of poly(amino-alcohols), creating a highly functional and potentially cross-linked material.
| Polymerization Strategy | Co-reactant(s) | Key Reaction | Resulting Architecture |
| Radical Polymerization | None (Homopolymer) or other Vinyl Monomers | Free-radical chain growth | Linear polymer with pendant amine groups |
| Aza-Michael Polyaddition | Diacrylate Monomers | Conjugate addition of amines to acrylates | Cross-linked Poly(β-amino ester) Network |
| Polycondensation | Diacyl Chlorides | Nucleophilic acyl substitution | Linear Polyamide with pendant acrylate groups |
| Polyaddition | Diisocyanates | Nucleophilic addition to isocyanates | Linear Polyurea with pendant acrylate groups |
| Polyaddition | Diepoxides | Ring-opening of epoxides | Cross-linked Poly(amino-alcohol) Network |
Design and Synthesis of Chemically Modified Analogs and Hybrid Compounds
The distinct reactive sites on this compound allow for targeted chemical modifications to synthesize a diverse library of analogs and hybrid materials with tailored functionalities.
Modification of Amine Groups: The primary aromatic amines are nucleophilic and can be readily derivatized.
Acylation: Reaction with acyl chlorides or anhydrides yields amide derivatives. For example, reaction with acetyl chloride would produce the corresponding di-acetylated analog. This modification can alter solubility and hydrogen-bonding capabilities.
Alkylation: The amines can undergo N-alkylation, although controlling the degree of alkylation can be challenging.
Schiff Base Formation: Condensation with aldehydes or ketones would form imine (Schiff base) linkages, introducing new functional groups and potentially creating responsive materials. nih.gov
Modification of the Acrylate Moiety: The electrophilic nature of the α,β-unsaturated system allows for several transformations.
Michael Addition: The double bond is susceptible to conjugate addition by various nucleophiles (e.g., thiols, secondary amines), which is a cornerstone of acrylate chemistry. myskinrecipes.com
Hydrogenation: Catalytic hydrogenation can selectively reduce the carbon-carbon double bond to yield the corresponding propanoate derivative.
Synthesis of Hybrid Compounds: The compound can be used to bridge different classes of materials, creating organic-inorganic or polymer-polymer hybrids.
Polyurea/Polyurethane-Acrylate Hybrids: The amine groups can react with isocyanate-terminated polyurethane or polyurea prepolymers. This reaction grafts the acrylate functionality onto the prepolymer, creating a macromonomer that can be subsequently cured (e.g., by UV light) to form a cross-linked hybrid network with combined properties of both materials. nih.govui.ac.id This is analogous to the synthesis of polyurethane-acrylic hybrids where hydroxyl-functionalized acrylates are used. researchgate.net
Epoxy-Acrylate Hybrids: Similarly, the molecule can serve as a curing agent for epoxy resins. The amine groups will react with the epoxide rings, incorporating the acrylate functionality throughout the resulting thermoset network. This network can then be further densified through polymerization of the acrylate groups.
| Modification Target | Reagent Class | Reaction Type | Resulting Structure/Compound Type |
| Amine Groups | Acyl Halides | Acylation | Amide Analog |
| Amine Groups | Aldehydes/Ketones | Condensation | Imine (Schiff Base) Analog |
| Acrylate C=C Bond | Thiols, Amines | Michael Addition | β-substituted Propanoate Analog |
| Entire Molecule | Diisocyanates | Polyaddition | Polyurea-Acrylate Hybrid |
| Entire Molecule | Epoxy Resins | Ring-opening polyaddition | Epoxy-Acrylate Hybrid Network |
Applications in Advanced Material Science and Chemical Systems Mechanistic and Design Focus
Utilization as a Monomer in Polymer Chemistry
The dual functionality of (E)-4-Aminophenyl 3-(4-aminophenyl)acrylate, with its polymerizable acrylate (B77674) group and reactive aminophenyl moieties, makes it a valuable monomer for the synthesis of a wide range of polymeric materials. gellnerindustrial.com The ability to participate in different polymerization mechanisms opens up avenues for creating polymers with tailored architectures and properties.
The incorporation of this compound into polymer chains allows for the precise tuning of material properties. acs.org The aromatic aminophenyl groups can enhance thermal stability and mechanical strength, while the acrylate backbone provides flexibility. By copolymerizing this monomer with other functional acrylates or vinyl monomers, a diverse library of polymers with a wide spectrum of glass transition temperatures, solubility, and surface energies can be created. researchgate.net The primary amine groups also offer sites for post-polymerization modification, enabling further fine-tuning of the polymer's characteristics. acs.org
For instance, the ratio of this compound to a comonomer can be systematically varied to control the final properties of the resulting copolymer, as illustrated in the hypothetical data below.
Table 1: Illustrative Properties of Copolymers Containing this compound (APAPA)
| Copolymer Composition (molar ratio APAPA:Comonomer) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Thermal Decomposition Temperature (°C) |
|---|---|---|---|
| 1:0 | 185 | 85 | 410 |
| 1:1 | 160 | 72 | 395 |
| 1:3 | 142 | 61 | 380 |
Acrylate-based polymers are widely used in the formulation of coatings and films due to their excellent adhesion, weatherability, and optical clarity. gantrade.com The presence of the aminophenyl groups in polymers derived from this compound can impart additional functionalities to these coatings. These functionalities can include improved adhesion to metallic substrates through the interaction of the amine groups with metal oxides, as well as anti-corrosion properties. Furthermore, the amine groups can be utilized to create coatings that change color in response to pH changes or the presence of specific chemicals, making them suitable for sensor applications. acs.org The ability to form thin, uniform films via techniques like spin coating or dip coating makes these polymers attractive for applications in electronics and optics. nbinno.com
The difunctional nature of the amine groups in this compound allows it to act as a cross-linking agent in various polymer systems. nih.gov In epoxide or isocyanate-based thermosetting resins, the primary amine groups can react to form a durable three-dimensional network, significantly enhancing the mechanical properties and chemical resistance of the final material. beilstein-journals.org The acrylate group can also participate in free-radical polymerization, allowing for the creation of cross-linked networks in acrylic-based systems. This dual reactivity provides a versatile tool for controlling the cross-link density and, consequently, the final properties of the thermoset material. rsc.org The use of such cross-linking agents can lead to materials with high thermal stability and solvent resistance. researchgate.net
Role in Adsorption and Separation Technologies
The presence of aromatic amine groups in this compound suggests its utility in the development of materials for adsorption and separation processes. Amine-functionalized materials are known for their ability to interact with and capture various chemical species. rsc.org
Polymers and composite materials incorporating this compound are expected to exhibit favorable adsorption kinetics and thermodynamics for the removal of pollutants such as heavy metal ions and organic dyes from aqueous solutions. The amine groups can act as binding sites for these species. acs.org The study of adsorption kinetics often reveals that such processes follow a pseudo-second-order model, indicating that chemisorption is the rate-limiting step. nih.gov
Thermodynamic studies can provide insights into the spontaneity and nature of the adsorption process. For amine-functionalized adsorbents, the Gibbs free energy change (ΔG°) is typically negative, indicating a spontaneous process. The enthalpy change (ΔH°) can be either positive or negative, suggesting endothermic or exothermic processes, respectively, while a positive entropy change (ΔS°) often points to an increase in randomness at the solid-liquid interface during adsorption. upenn.edumdpi.com
Table 2: Hypothetical Thermodynamic Parameters for the Adsorption of a Model Pollutant onto a Polymer Derived from this compound
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| 298 | -12.5 | 25.8 | 128.5 |
| 308 | -13.8 | 25.8 | 128.5 |
The targeted design of adsorbent materials for the selective removal of specific chemical species can be achieved by leveraging the properties of this compound. By polymerizing this monomer onto a high-surface-area support, such as silica (B1680970) gel or a porous polymer, composite materials with enhanced adsorption capacities can be fabricated. nih.gov The amine groups on the surface of these materials can be further modified to increase their affinity and selectivity for target molecules. For example, in the context of carbon capture, amine-functionalized polymers have shown great promise for the selective adsorption of CO2 from flue gas streams. osti.gov The aromatic rings in the monomer structure may also contribute to the adsorption of organic pollutants through π-π stacking interactions. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Mechanisms of Surface Interaction and Binding
The ability of this compound to interact with and bind to various surfaces is governed by the distinct chemical functionalities present in its structure: the two primary amino groups and the acrylate moiety. These groups facilitate a range of intermolecular forces, leading to both physisorption and chemisorption on different substrates.
The primary amino groups (-NH2) on the phenyl rings are capable of forming strong hydrogen bonds with surfaces that possess hydrogen bond acceptors, such as metal oxides (e.g., SiO2, TiO2) and polymers with carbonyl or hydroxyl groups. Furthermore, the lone pair of electrons on the nitrogen atoms can participate in dative bonding with metal surfaces, leading to the formation of coordinate bonds. The aromatic rings themselves can engage in π-stacking interactions with graphitic or other aromatic surfaces.
The acrylate group, with its ester functionality, can also participate in hydrogen bonding through its carbonyl oxygen. More significantly, the α,β-unsaturated system of the acrylate allows for covalent attachment to surfaces functionalized with nucleophiles via Michael addition reactions. This provides a robust method for permanently grafting the molecule onto a substrate.
Table 1: Calculated Interaction Energies of this compound Functional Groups with Different Surfaces (Theoretical Data)
| Functional Group | Surface Type | Predominant Interaction | Calculated Interaction Energy (kJ/mol) |
| Amino (-NH2) | Hydroxylated Silica (Si-OH) | Hydrogen Bonding | -35 to -50 |
| Amino (-NH2) | Gold (Au) | Dative Bonding | -80 to -120 |
| Phenyl Ring | Graphite | π-π Stacking | -20 to -40 |
| Acrylate (C=O) | Hydroxylated Silica (Si-OH) | Hydrogen Bonding | -15 to -25 |
Note: The data in this table is representative and based on theoretical calculations for similar functional groups on corresponding surfaces. Actual values for the specific compound may vary.
Integration into Liquid Crystalline Materials and Display Technologies
The structural characteristics of this compound make it a promising candidate for integration into liquid crystalline materials, particularly in the realm of display technologies. Its rigid, rod-like structure, a consequence of the two phenyl rings linked by the acrylate bridge, is conducive to forming and stabilizing liquid crystal phases.
A key application lies in the development of photo-alignment layers for liquid crystal displays (LCDs). Molecules with cinnamate (B1238496) or acrylate functionalities can undergo photochemical reactions, such as [2+2] cycloaddition and E-Z (trans-cis) photoisomerization, when exposed to polarized UV light. jbnu.ac.kr These reactions create an anisotropic surface that can direct the alignment of liquid crystal molecules in a non-contact manner, offering an alternative to the conventional mechanical rubbing method. jbnu.ac.kr
When a thin film of a material containing this compound is exposed to linearly polarized UV light, the molecules that are aligned with the polarization direction are more likely to undergo photoreaction. This leads to a depletion of molecules in that orientation and a net alignment of the remaining unreacted molecules perpendicular to the polarization direction. This anisotropic surface then imparts a preferred orientation to the liquid crystal molecules that are in contact with it, a phenomenon crucial for the functioning of LCDs. The presence of the amino groups can further enhance the interaction with the substrate and potentially influence the pretilt angle of the liquid crystals.
Table 2: Photo-alignment Properties of a Polymer Film Containing an Aminocinnamate Derivative
| Property | Value |
| UV Wavelength for Alignment | 320-380 nm |
| Pretilt Angle | 0.5 - 2.0 degrees |
| Anchoring Energy | 1 x 10⁻⁴ - 5 x 10⁻⁴ J/m² |
| Dichroic Ratio after UV Exposure | 1.5 - 2.5 |
Note: This data is representative for a polymer system containing a cinnamate derivative with similar functionalities and is intended to be illustrative of the expected performance.
Development of Probes and Reagents in Analytical Chemistry
The aminophenyl moieties in this compound provide a basis for its potential use in the development of analytical probes and reagents. The primary aromatic amine groups can be readily diazotized and coupled with other aromatic compounds to produce intensely colored azo dyes, a classic method for colorimetric analysis.
Furthermore, many aromatic amines exhibit fluorescence, and their fluorescence properties are often sensitive to the local environment, such as polarity and pH. This solvatochromism can be exploited to develop fluorescent probes for sensing applications. The acrylate portion of the molecule can be used to covalently attach the probe to other molecules or surfaces.
In the realm of electrochemistry, the amino groups can be electrochemically oxidized. This property allows for the development of electrochemical sensors. The oxidation potential and current can be related to the concentration of the analyte, providing a basis for quantitative analysis. The molecule could be immobilized on an electrode surface to create a modified electrode with specific sensing capabilities.
Table 3: Potential Analytical Applications and Detection Principles
| Analytical Technique | Principle | Potential Application |
| UV-Vis Spectroscopy | Formation of azo dyes upon diazotization and coupling. | Colorimetric detection of nitrite (B80452) or other coupling agents. |
| Fluorescence Spectroscopy | Changes in fluorescence intensity or wavelength in response to environmental changes. | Sensing of metal ions, pH, or solvent polarity. |
| Electrochemistry | Electrochemical oxidation of the amino groups. | Amperometric or voltammetric detection of the compound or species that react with it. |
Framework for Understanding Structure-Reactivity Relationships in Novel Organic Materials
The molecule this compound serves as an excellent model for understanding structure-reactivity relationships in multifunctional organic materials. The interplay between the electron-donating amino groups and the electron-withdrawing acrylate moiety significantly influences the electronic properties and reactivity of the molecule.
The amino groups, being strong electron-donating groups, increase the electron density of the phenyl rings, making them more susceptible to electrophilic aromatic substitution. They also influence the electronic properties of the acrylate system through conjugation. This electron-donating effect can impact the reactivity of the acrylate double bond in Michael addition reactions.
The acrylate group is a classic Michael acceptor, and its reactivity is influenced by the electronic nature of the substituents on the phenyl rings. The rate of nucleophilic attack at the β-carbon of the acrylate is sensitive to the electron density at this position. The Hammett equation can be used to quantify the effect of substituents on the reaction rate, providing a linear free-energy relationship. A positive ρ (rho) value in a Hammett plot for a reaction involving nucleophilic attack on the acrylate would indicate that electron-withdrawing groups on the phenyl rings accelerate the reaction by making the β-carbon more electrophilic.
By systematically modifying the substituents on the phenyl rings and studying the resulting changes in reactivity and physical properties, a comprehensive understanding of the structure-property relationships for this class of compounds can be developed. This knowledge is crucial for the rational design of new organic materials with tailored properties for specific applications.
Table 4: Predicted Relative Reactivity in Michael Addition Reactions Based on Hammett Constants
| Substituent on Phenyl Ring | Hammett Constant (σp) | Predicted Relative Rate |
| -NO2 | +0.78 | Fastest |
| -CN | +0.66 | Fast |
| -Br | +0.23 | Moderate |
| -H | 0.00 | Reference |
| -CH3 | -0.17 | Slow |
| -OCH3 | -0.27 | Slower |
| -NH2 | -0.66 | Slowest |
Note: This table illustrates the expected trend in reactivity based on the electronic effects of different substituents on a phenyl ring attached to a Michael acceptor. The Hammett constants are for the para position.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration by analyzing coupling constants (J ≈ 16 Hz for trans-alkene protons) and aromatic/amine proton signals .
- IR Spectroscopy : Stretching frequencies for acrylate C=O (~1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹) validate functional groups .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, related acrylates exhibit planar aromatic rings and intermolecular N–H···O interactions .
How does the electronic configuration of substituents influence the compound’s bioactivity?
Advanced Structure-Activity Analysis
The 4-aminophenyl groups enhance electron donation, stabilizing charge-transfer interactions with biological targets. In chalcone derivatives, the amino group participates in electrostatic interactions with residues in enzyme active sites (e.g., PfFd-PfFNR in antimalarial studies), as shown by docking simulations . Substituent position (para vs. meta) alters conjugation, affecting binding affinity. For example, (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibits 50% inhibition due to optimal electron density distribution .
What strategies can resolve contradictions in reported antimicrobial vs. antimalarial activities of related acrylates?
Advanced Data Contradiction Analysis
Discrepancies arise from assay conditions (e.g., bacterial vs. protozoan models) or target specificity. For instance:
- Antimicrobial Activity : Ethyl 3-(2,4-difluorophenyl)acrylate inhibits bacterial strains via membrane disruption .
- Antimalarial Activity : (E)-4-Aminophenyl derivatives target redox proteins (e.g., PfFd-PfFNR interaction) .
Resolution Strategies : - Compare IC₅₀ values across standardized assays (e.g., microdilution for bacteria vs. enzyme inhibition for malaria).
- Use computational models to identify target-specific binding modes .
How can computational modeling predict interaction mechanisms with biological targets?
Advanced Methodological Approach
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal:
- Key Interactions : Amino groups form hydrogen bonds with PfFNR’s Glu-201 and Asp-144 residues, critical for antimalarial activity .
- Binding Free Energy : MM-PBSA calculations quantify stabilization energies (ΔG ≈ -8.5 kcal/mol for high-affinity derivatives) .
Validation : Correlate docking scores with experimental inhibition percentages (e.g., 50% inhibition correlates with lowest binding energy) .
What are effective methods for modifying the acrylate backbone to enhance stability or bioactivity?
Q. Advanced Structural Modification
- Glycosylation : Introduce sugar moieties (e.g., β-D-glucopyranosyl) to improve solubility and target specificity, as seen in quinazolinone derivatives .
- Thiourea Derivatives : React with isothiocyanates to form N-glycosyl thioureas, enhancing thermal stability and antiviral potential .
- Halogenation : Bromine or fluorine substitution at specific positions increases metabolic stability (e.g., 6,8-dibromo derivatives show 85% yield retention) .
What are common impurities in synthesis, and how are they analyzed?
Q. Basic Quality Control
- Impurities : Unreacted starting materials (e.g., 3-(4-aminophenyl)acrylic acid) or hydrolysis byproducts.
- Analysis :
How do crystallographic studies inform supramolecular interactions in acrylate derivatives?
Advanced Crystallographic Insights
X-ray structures reveal:
- Hydrogen Bonding : N–H···O networks between amine and acrylate groups stabilize crystal packing .
- π-Stacking : Aromatic rings align face-to-face (3.5–4.0 Å spacing), influencing solid-state reactivity .
- Conformational Flexibility : The (E)-configuration minimizes steric hindrance, favoring planar molecular arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
